BenchChemオンラインストアへようこそ!

Ethionamide

Tuberculosis Antitubercular agents MDR-TB

Procure high-purity Ethionamide (≥98%) to support critical MDR-TB research. Essential as a second-line antitubercular comparator in clinical trials (9-month all-oral regimens) and for InhA-targeted drug susceptibility testing (MIC determination). Use as a model substrate for TB drug-drug interaction (DDI) studies (isoniazid co-administration reduces clearance by 31%). Ideal for developing and validating HPLC/LC-UV quality control methods per ICH guidelines (USP monograph assay range 98.0–102.0%).

Molecular Formula C8H10N2S
Molecular Weight 166.25 g/mol
CAS No. 536-33-4
Cat. No. B1671405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthionamide
CAS536-33-4
SynonymsEthionamide;  Trecator;  Ethioniamide;  Ethinamide;  2-ethylpyridine-4-carbothioamide;  Trecator;  Trecator SC;  Trecator-SC;  Wyeth Brand of Ethionamide; 
Molecular FormulaC8H10N2S
Molecular Weight166.25 g/mol
Structural Identifiers
SMILESCCC1=NC=CC(=C1)C(=S)N
InChIInChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)
InChIKeyAEOCXXJPGCBFJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow crystalline powder.
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Practically insoluble
Very sparingly soluble in ether. Sparingly soluble in methanol, ethanol, propylene glycol. Soluble in hot acetone, dichloroethane. Freely soluble in pyridine.
8.39e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ethionamide (CAS 536-33-4): A Thiocarboxamide Second-Line Antitubercular Prodrug for MDR-TB Research and Formulation


Ethionamide (2-ethylthioisonicotinamide, CAS 536-33-4) is a synthetic thiocarboxamide derivative and second-line antitubercular agent used primarily for the treatment of multidrug-resistant tuberculosis (MDR-TB) [1]. It is a prodrug requiring enzymatic activation by the mycobacterial monooxygenase EthA, forming an ethionamide-NAD adduct that inhibits the enoyl-ACP reductase InhA, thereby disrupting mycolic acid biosynthesis and mycobacterial cell wall integrity [2]. The compound is a member of the thioamide class, which includes the close structural analog prothionamide, and shares the same molecular target (InhA) as the first-line agent isoniazid [3].

Why In-Class Substitution of Ethionamide with Prothionamide or Isoniazid is Not Straightforward


Although ethionamide and prothionamide are both thiocarboxamide derivatives often regarded as clinically interchangeable, differential anti-mycobacterial efficacy data indicate that substitution without confirmatory susceptibility testing may compromise therapeutic outcomes [1]. Furthermore, ethionamide shares the InhA target with isoniazid, creating a documented cross-resistance liability: approximately 8% of clinical M. tuberculosis isolates exhibit co-resistance to both agents, and mutations in inhA and its promoter region can confer simultaneous resistance to ethionamide and isoniazid [2]. Consequently, procurement decisions predicated on simple in-class equivalence or assumed retained susceptibility in isoniazid-resistant backgrounds are not supported by quantitative resistance data [3].

Ethionamide (536-33-4) Quantitative Differentiation Evidence Versus Comparators


Clinical Efficacy of Ethionamide Versus Prothionamide in Mycobacterial Disease: Quantitative Improvement Rates

In a clinical study evaluating treatment outcomes in mycobacterial disease, prothionamide demonstrated superior clinical improvement rates compared to ethionamide at equivalent dosing levels [1]. This finding establishes a quantifiable efficacy differential that may influence therapeutic selection when both agents are available.

Tuberculosis Antitubercular agents MDR-TB

Cross-Resistance Rate Between Ethionamide and Isoniazid in Clinical M. tuberculosis Isolates

Ethionamide shares the InhA target with isoniazid, creating a defined cross-resistance liability. Whole-genome sequencing of clinical isolates from Southern Xinjiang, China (n=312) identified that 8.0% of M. tuberculosis isolates exhibited co-resistance to both ethionamide and isoniazid [1]. Furthermore, inhA promoter mutations were present in 40.0% of these co-resistant isolates, representing the primary molecular mechanism of cross-resistance.

Drug resistance Cross-resistance MDR-TB

Comparative Treatment Outcomes: Ethionamide-Containing Versus Linezolid-Containing All-Oral 9-Month MDR/RR-TB Regimens

A large retrospective cohort study (n=817 ethionamide cohort; n=4244 linezolid cohort) compared 24-month outcomes for all-oral 9-month MDR/RR-TB regimens differing only in the inclusion of ethionamide (4 months) versus linezolid (2 months) [1]. No statistically significant differences were observed between the two regimens for treatment success, death, or treatment failure, establishing linezolid as an acceptable alternative to ethionamide with comparable efficacy in this shorter regimen context.

Clinical outcomes Treatment comparison MDR-TB

Ethionamide Pharmacokinetics: Impact of Isoniazid Co-Administration on Clearance and AUC

Population pharmacokinetic analysis of ethionamide in MDR-TB patients (n=84) revealed that isoniazid co-administration significantly alters ethionamide exposure [1]. INH co-administration reduced ethionamide clearance by 31%, resulting in a 44% increase in AUC0-24. Despite this increased exposure, WHO-recommended doses of ethionamide (15-20 mg/kg daily) failed to achieve target fAUC0-24/MIC ratios of ≥42 in over 90% of patients at the lowest MIC measured (0.3 mg/L).

Pharmacokinetics Drug interaction MDR-TB

In Vitro Anti-Mycobacterial Activity: Ethionamide vs Prothionamide MIC Values

In vitro susceptibility testing against Mycobacterium tuberculosis H37Rv demonstrates that ethionamide and prothionamide exhibit equivalent baseline anti-mycobacterial potency [1]. This comparable MIC establishes a baseline equivalence for potency but does not account for clinical efficacy differences observed in other studies.

Antimycobacterial activity MIC M. tuberculosis

Ethionamide (CAS 536-33-4): Evidence-Derived Research and Industrial Application Scenarios


Reference Standard for Analytical Method Development and Impurity Profiling

Ethionamide analytical reference standards (purity ≥99.91% to 99.98%) are essential for developing and validating HPLC/LC-UV methods for quality control of ethionamide-containing dosage forms . Validated LC methods with UV detection at 287 nm, utilizing a Hypersil BDS C18 column and acetonitrile-ammonium phosphate mobile phase, enable specific, linear, precise, and accurate quantification of ethionamide and its impurities in tablets per ICH guidelines [1]. USP monographs specify an assay range of 98.0%-102.0% (anhydrous basis), with melting range 158-164°C and pH 6.0-7.0 for 1% slurry [2].

Susceptibility Testing Reference Compound for InhA-Mediated Resistance Studies

Given the documented 8% co-resistance rate between ethionamide and isoniazid mediated by inhA promoter mutations (present in 40% of co-resistant isolates), ethionamide serves as a critical reference compound for characterizing InhA-targeted drug susceptibility profiles in M. tuberculosis clinical isolates . Procurement of high-purity ethionamide enables accurate MIC determination (median 2.5 mg/L, range <0.3 to >40 mg/L in clinical isolates) and supports molecular diagnostics development for predicting ETH susceptibility prior to treatment initiation [1].

MDR-TB Clinical Trial Comparator Arm Material

The evidence of ethionamide's comparable 24-month treatment outcomes to linezolid in all-oral 9-month MDR/RR-TB regimens (aRR for treatment success 0.96, 95% CI 0.91-1.01) positions it as a validated comparator agent for clinical trials evaluating novel MDR-TB therapeutics . Procurement of ethionamide as a comparator arm drug enables rigorous head-to-head efficacy assessments against investigational agents in the context of shorter MDR-TB treatment protocols.

Pharmacokinetic Modeling and Drug-Drug Interaction Research

The quantifiable 31% reduction in ethionamide clearance and 44% increase in AUC0-24 when co-administered with isoniazid establishes ethionamide as a model substrate for studying drug-drug interactions involving hepatic clearance pathways in MDR-TB combination therapy . High-purity ethionamide (≥99.9%) is required for accurate LC-MS/MS quantification in plasma samples and for developing population PK models that inform dose optimization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.